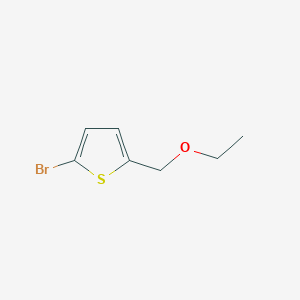

2-Bromo-5-(ethoxymethyl)thiophene

描述

属性

IUPAC Name |

2-bromo-5-(ethoxymethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCZPTUAEIAAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloroethane or acetic acid.

-

Catalyst : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity.

Example Protocol :

-

Dissolve 5-(ethoxymethyl)thiophene (10 mmol) in dichloroethane.

-

Add FeCl₃ (0.1 equiv) and Br₂ (1.1 equiv) dropwise at 40°C.

-

Stir for 3 hours, quench with NaHSO₃, and isolate via distillation.

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (GC-MS) | >95% |

| Byproducts | <3% 3-bromo isomer |

Advantages : High selectivity, minimal byproducts.

Limitations : Requires pure 5-(ethoxymethyl)thiophene, which is synthetically challenging.

Stepwise Synthesis via Hydroxymethyl Intermediate

This two-step approach first introduces a hydroxymethyl group at the 5-position, followed by etherification and bromination.

Step 1: Synthesis of 5-(Hydroxymethyl)thiophene

-

Method : Vilsmeier-Haack formylation of thiophene followed by NaBH₄ reduction.

-

Thiophene + POCl₃/DMF → 5-formylthiophene.

-

Reduce with NaBH₄ in ethanol to 5-(hydroxymethyl)thiophene (82% yield).

-

Step 2: Etherification and Bromination

-

Etherification : React 5-(hydroxymethyl)thiophene with ethyl bromide (EtBr) in the presence of K₂CO₃.

-

Conditions : DMF, 80°C, 6 hours (89% yield).

-

-

Bromination : As in Section 1, using NBS/FeCl₃ (76% yield).

Comparative Data :

| Step | Yield (%) | Key Challenge |

|---|---|---|

| Formylation | 82 | Over-oxidation to carboxylic acid |

| Etherification | 89 | Competing elimination |

| Bromination | 76 | Isomer formation |

Advantages : Avoids direct handling of Br₂; modular for derivative synthesis.

Limitations : Multi-step process lowers overall yield (~55% overall).

Catalytic Bromination Using Transition Metal Catalysts

Palladium-catalyzed bromination offers improved selectivity under milder conditions.

Protocol:

-

Substrate : 5-(ethoxymethyl)thiophene.

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Bromine Source : CuBr₂ (2 equiv) in DMF at 80°C.

-

Reaction Time : 12 hours.

Results :

-

Yield: 70–75%.

-

Selectivity: >98% for 2-bromo isomer.

-

Mechanistic Insight : Pd-mediated C–H activation directs bromine to the 2-position.

Table: Catalyst Screening

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂ | 75 | 98 |

| FeCl₃ | 68 | 92 |

| No catalyst | <10 | — |

Advantages : High selectivity, scalable.

Limitations : Cost of palladium catalysts.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Reduce reaction time from hours to minutes.

-

Example: Tubular reactor with in-line quenching (yield: 80% at 100 g/hr scale).

-

-

Solvent Recycling : Dichloroethane recovery via distillation (90% efficiency).

Emerging Methods and Innovations

Photocatalytic Bromination

-

Conditions : Visible light, eosin Y catalyst, H₂O₂ as oxidant.

-

Yield : 65% (room temperature, 4 hours).

-

Advantage : Energy-efficient, no metal catalysts.

化学反应分析

Types of Reactions

2-Bromo-5-(ethoxymethyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, where boron reagents are used.

Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.

Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted thiophenes depending on the reagents used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of debrominated thiophene derivatives.

科学研究应用

Organic Synthesis

Regioselective Reactions

2-Bromo-5-(ethoxymethyl)thiophene serves as a versatile building block in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, the compound can undergo cross-coupling reactions with organometallic reagents, leading to the formation of complex thiophene derivatives that are useful in developing advanced materials and pharmaceuticals .

Synthesis of Conjugated Polymers

Thiophene derivatives, including 2-bromo-5-(ethoxymethyl)thiophene, are crucial in synthesizing conjugated polymers for electronic applications. These polymers are used in organic photovoltaics and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer backbones enhances the electronic properties and stability of the resulting materials .

Materials Science

Optoelectronic Devices

The unique electronic properties of thiophenes make them suitable for use in optoelectronic devices. Research has shown that polymers derived from 2-bromo-5-(ethoxymethyl)thiophene exhibit promising characteristics for applications in solar cells and sensors. The compound's ability to form stable thin films contributes to its utility in these devices .

Nanostructured Materials

Recent studies have explored the use of thiophene-based compounds, including 2-bromo-5-(ethoxymethyl)thiophene, in creating nanostructured materials. These materials have potential applications in catalysis and drug delivery systems due to their high surface area and tunable properties .

Medicinal Chemistry

Pharmacological Potential

The pharmacological activities of thiophene derivatives have been extensively studied, with some compounds showing significant biological activity. For instance, derivatives of 2-bromo-5-(ethoxymethyl)thiophene have been investigated for their potential as enzyme inhibitors, which could lead to therapeutic applications in treating diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

Research indicates that certain thiophene derivatives possess antimicrobial properties. Studies have demonstrated that 2-bromo-5-(ethoxymethyl)thiophene can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Data Table: Comparative Analysis of Thiophene Derivatives

| Compound Name | Synthesis Method | Application Area | Notable Properties |

|---|---|---|---|

| 2-Bromo-5-(ethoxymethyl)thiophene | Cross-coupling with organometallics | Organic synthesis | Versatile building block |

| 3-Hexyl-2-bromothiophene | Kumada–Tamao–Corriu cross-coupling | Electronic materials | High conductivity |

| 2-Bromothiophene | Direct bromination | Medicinal chemistry | Antimicrobial activity |

作用机制

The mechanism of action of 2-Bromo-5-(ethoxymethyl)thiophene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for substitution or coupling reactions. In biological systems, thiophene derivatives may interact with molecular targets like enzymes or receptors, affecting various biochemical pathways.

相似化合物的比较

Key Observations :

- Bromomethyl derivatives (e.g., C₅H₄Br₂S) exhibit higher reactivity in cross-coupling reactions due to the labile C–Br bond .

Electronic and Material Properties

- 2-Bromo-5-ethynylthiophene : The ethynyl group enables conjugation, useful in organic semiconductors .

- 2-Bromo-3-dodecylthiophene : Alkyl chains improve solubility for solution-processed electronic devices .

- 2-Bromo-5-(ethoxymethyl)thiophene : The ethoxymethyl group’s electron-donating nature could lower the LUMO energy, enhancing charge transport in optoelectronic applications.

生物活性

Overview of 2-Bromo-5-(ethoxymethyl)thiophene

2-Bromo-5-(ethoxymethyl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Specifically, 2-Bromo-5-(ethoxymethyl)thiophene has shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Some studies have suggested that thiophene derivatives can inhibit cancer cell proliferation. The exact mechanism may involve the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of specific signaling pathways crucial for tumor growth.

Anti-inflammatory Effects

Thiophene compounds are also studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Anticancer | Inhibits cancer cell growth | Induction of apoptosis |

| Anti-inflammatory | Reduces inflammation | Inhibition of cytokine production |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated that 2-Bromo-5-(ethoxymethyl)thiophene exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a strong potential for development as an antibacterial agent.

Case Study: Cancer Cell Proliferation

In vitro studies have shown that this compound can reduce the viability of breast cancer cells (MCF-7 line) by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers apoptosis in these cancer cells.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(ethoxymethyl)thiophene, and how are key intermediates validated?

- Methodology : The compound is typically synthesized via bromination of a thiophene precursor followed by functionalization. For example, bromination of 5-(ethoxymethyl)thiophene using N-bromosuccinimide (NBS) in DMF at 0°C can yield the brominated product . Key intermediates are validated using 1H/13C NMR (e.g., δ 7.15 ppm for thiophene β-H) and mass spectrometry (e.g., EI-MS m/z 298 [M]+ for dibrominated analogs) .

Q. Which spectroscopic techniques are critical for characterizing 2-Bromo-5-(ethoxymethyl)thiophene?

- Methodology :

- NMR : Assign aromatic protons (e.g., δ 7.26 ppm for α-H and β-H in bromothiophenes) and confirm substitution patterns via coupling constants .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split) .

- UV-Vis/IR : Used to study electronic transitions and functional groups (e.g., C-Br stretching at ~500 cm⁻¹) .

Q. How is column chromatography optimized for purifying brominated thiophene derivatives?

- Methodology : Use silica gel with non-polar solvents (e.g., petroleum ether) for initial elution, gradually increasing polarity with ethyl acetate. For example, purification of 2-bromo-5-(triisopropylsilyl)thienothiophene achieved 91% yield using flash chromatography . Monitor fractions via TLC (Rf ~0.3 in hexane/EtOAc 9:1).

Q. What precursors are used to synthesize 2-Bromo-5-(ethoxymethyl)thiophene?

- Methodology : Thieno[3,2-b]thiophene or 5-(ethoxymethyl)thiophene serve as starting materials. Bromination with NBS or LiTMP (lithium 2,2,6,6-tetramethylpiperidide) introduces the bromo group regioselectively .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing aryl-functionalized derivatives of 2-Bromo-5-(ethoxymethyl)thiophene?

- Methodology :

- Catalyst System : Use Pd(PPh₃)₄ or Herrmann-Beller catalyst with bulky ligands (e.g., P(o-NMe₂Ph)₃) to suppress β-hydride elimination .

- Conditions : React at 80–100°C in anhydrous THF/dioxane with K₂CO₃ as base. For example, coupling with aryl boronic acids achieves >80% yield .

- Regioselectivity : Steric hindrance from ethoxymethyl directs coupling to the α-position .

Q. How are low yields or side products addressed in bromothiophene synthesis?

- Methodology :

- Temperature Control : Bromination at –78°C minimizes di-bromination .

- Additives : Neodecanoic acid improves selectivity in direct arylation by stabilizing palladium intermediates .

- Workup : Quench reactions with brine to separate organics and reduce emulsion formation .

Q. What assays evaluate the biological activity of bromothiophene derivatives?

- Methodology :

- Hemolytic Activity : Incubate derivatives with erythrocytes and measure hemoglobin release at 540 nm .

- Biofilm Inhibition : Use microtiter plates with crystal violet staining to quantify biofilm biomass .

- Anti-thrombolytic Assay : Clot lysis measured via turbidity changes at 405 nm .

Q. How are contradictions between computational predictions and experimental spectral data resolved?

- Methodology :

- DFT Refinement : Recalculate geometries at MP2/6-311G** level to match experimental bond lengths (e.g., C–S: 1.71 Å vs. 1.73 Å observed) .

- Solvent Effects : Include PCM (Polarizable Continuum Model) in simulations to account for solvent shifts in NMR .

Q. What strategies enhance regioselectivity in substitution reactions of bromothiophenes?

- Methodology :

- Directing Groups : Ethoxymethyl acts as an electron-donating group, directing electrophiles to the β-position .

- Protection/Deprotection : Use triisopropylsilyl (TIPS) groups to block α-positions, enabling selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。